molecular formula C10H12Cl2N2S B4996628 1-(2,4-Dichlorophenyl)-3-propylthiourea

1-(2,4-Dichlorophenyl)-3-propylthiourea

Cat. No.: B4996628
M. Wt: 263.19 g/mol
InChI Key: YLYSFUUWZMSBLZ-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)-3-propylthiourea is an organic compound characterized by the presence of a dichlorophenyl group and a propylthiourea moiety

Preparation Methods

The synthesis of 1-(2,4-Dichlorophenyl)-3-propylthiourea typically involves the reaction of 2,4-dichloroaniline with propyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide, to facilitate the formation of the thiourea linkage. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(2,4-Dichlorophenyl)-3-propylthiourea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the thiourea group to an amine group.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,4-Dichlorophenyl)-3-propylthiourea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases caused by pathogens.

    Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorophenyl)-3-propylthiourea involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2,4-Dichlorophenyl)-3-propylthiourea can be compared with other similar compounds, such as:

    1-(2,4-Dichlorophenyl)-3-methylthiourea: Similar structure but with a methyl group instead of a propyl group.

    1-(2,4-Dichlorophenyl)-3-ethylthiourea: Similar structure but with an ethyl group instead of a propyl group.

    1-(2,4-Dichlorophenyl)-3-butylthiourea: Similar structure but with a butyl group instead of a propyl group.

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-3-propylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2N2S/c1-2-5-13-10(15)14-9-4-3-7(11)6-8(9)12/h3-4,6H,2,5H2,1H3,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLYSFUUWZMSBLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=S)NC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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